N-cyclopropyl-3,4-dimethoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-cyclopropyl-3,4-dimethoxyaniline |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-5-9(7-11(10)14-2)12-8-3-4-8/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
NWYYFDKQTLBLQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CC2)OC |
Origin of Product |
United States |
Synthetic Methodologies for N Cyclopropyl 3,4 Dimethoxyaniline and Analogous Structures
Strategies Involving N-Arylation and Amination Reactions
N-Arylation and amination reactions represent a direct and powerful approach to forming the crucial carbon-nitrogen bond that defines N-aryl cyclopropylamines. These methods typically involve coupling an aniline (B41778) derivative with a cyclopropylating agent or an aryl halide with cyclopropylamine (B47189).
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-N bonds. nih.gov The Buchwald-Hartwig amination, in particular, has become an invaluable tool for the synthesis of arylamines, including N-arylcyclopropylamines. nih.gov This method generally involves the reaction of an aryl halide or pseudohalide (like a triflate) with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govyoutube.com
The versatility of this reaction allows for the coupling of a wide range of substrates. nih.gov For the synthesis of a molecule like N-cyclopropyl-3,4-dimethoxyaniline, the reaction would couple cyclopropylamine with a 3,4-dimethoxyphenyl halide (e.g., 1-bromo-3,4-dimethoxybenzene). The continual development of highly active and specialized ligands, such as biarylphosphines, has enabled these reactions to proceed under milder conditions and with greater efficiency, even for challenging or sterically hindered substrates. nih.govtechnologynetworks.com The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by base-mediated formation of a palladium-amido complex, and finally, reductive elimination to yield the N-arylcyclopropylamine product and regenerate the Pd(0) catalyst. youtube.com
Simple and efficient procedures have been developed for the palladium-catalyzed cross-coupling of various amines. beilstein-journals.org For instance, the combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as Xantphos and a base like Cs₂CO₃ in a solvent like dioxane is effective for a range of C-N cross-coupling reactions. beilstein-journals.org
Table 1: Typical Components in Palladium-Catalyzed N-Arylation
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | Xantphos, Biarylphosphines | Stabilizes the palladium center and facilitates key steps in the catalytic cycle |
| Base | Cs₂CO₃, K₂CO₃, NaOt-Bu | Activates the amine and facilitates the formation of the palladium-amido complex |
| Aryl Substrate | Aryl bromides, iodides, triflates | Provides the aryl group for the C-N bond formation |
| Amine | Cyclopropylamine | The nitrogen source for the desired product |
| Solvent | Dioxane, Toluene | Provides the medium for the reaction |
In the pursuit of greener and more sustainable synthetic methods, biocatalysis has emerged as a powerful alternative to traditional chemical processes. researchgate.net Enzymes can offer high selectivity and operate under mild, aqueous conditions, reducing reliance on harsh reagents and organic solvents. nih.gov
Lipase-mediated reactions have shown promise in forming amide bonds, often through promiscuous catalytic activity. For instance, Novozym 435, a commercially available immobilized lipase (B570770), can catalyze the amidation of anilines. mdpi.com While traditionally used for esterification, lipases can catalyze C-C bond cleavage in 1,3-diketones to generate acyl donors for the amidation of anilines, achieving high yields in short reaction times at room temperature. mdpi.com A proposed mechanism involves the lipase facilitating the formation of an enaminone intermediate, which is then oxidized and rearranged to the final amide product. mdpi.com
More directly related to aniline synthesis, enzymatic platforms have been developed for the dehydrogenative coupling of amines with cyclohexanone (B45756) derivatives to produce aniline scaffolds. researchgate.net This approach avoids the need for pre-functionalized aromatics. Directed evolution of enzymes, such as old yellow enzyme (OYE) variants, has led to catalysts capable of synthesizing secondary and tertiary anilines via a proposed mechanism involving imine condensation followed by two consecutive enzymatic desaturation steps. researchgate.net Furthermore, immobilized nitroreductase enzymes are used in continuous flow reactors to produce anilines from nitroaromatic precursors, offering a highly selective, low-energy alternative to traditional metal-catalyzed hydrogenations. nih.gov
Approaches from Cyclopropane (B1198618) Precursors
Instead of forming the C-N bond on a pre-existing aromatic ring, alternative strategies build the desired structure from functionalized cyclopropane precursors. These methods leverage the unique reactivity of strained ring systems.
The compound 1-ethoxy-1-(trimethylsilyloxy)cyclopropane is a silyl (B83357) ketene (B1206846) acetal (B89532) derived from cyclopropanone (B1606653) ethyl hemiketal. This structure is a potent synthetic intermediate. While a direct, single-step conversion to this compound is not prominently documented, a plausible synthetic route can be proposed based on the known reactivity of related compounds.
The synthesis would likely involve the reaction of 3,4-dimethoxyaniline (B48930) with 1-ethoxy-1-(trimethylsilyloxy)cyclopropane. This reaction is analogous to the aminolysis of ketene acetals. The process would likely require activation, for instance, with a Lewis acid, to facilitate the nucleophilic attack of the aniline's nitrogen atom onto the cyclopropane ring. This attack would lead to a ring-opening/rearrangement cascade, ultimately forming the N-cyclopropyl linkage after elimination of ethanol (B145695) and the silyloxy group. This type of transformation capitalizes on the electrophilic nature of the cyclopropane activated by the geminal ether and silyloxy groups.
Donor-acceptor (D-A) cyclopropanes are highly versatile building blocks in organic synthesis. wiley.com These molecules contain a cyclopropane ring substituted with both an electron-donating group (e.g., alkoxy, siloxy) and an electron-withdrawing group (e.g., ester, ketone). This substitution pattern polarizes the C-C bonds of the ring, making them susceptible to nucleophilic ring-opening reactions. rsc.org
The reaction of D-A cyclopropanes with primary amines, such as 3,4-dimethoxyaniline, serves as a powerful method for synthesizing γ-amino acid derivatives and other functionalized amines. The reaction is typically initiated by the nucleophilic attack of the primary amine on one of the electrophilic cyclopropane carbons. This leads to the cleavage of the distal C-C bond of the cyclopropane, generating a zwitterionic intermediate that can be subsequently protonated to yield the final 1,3-bifunctionalized product. acs.org The reaction can often be catalyzed by Lewis acids or Brønsted acids to enhance the electrophilicity of the cyclopropane ring. acs.orgnih.gov This methodology provides a stereocontrolled route to complex acyclic structures from simple cyclopropane precursors.
Table 2: Reactivity of Donor-Acceptor Cyclopropanes
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Donor-Acceptor Cyclopropane | Primary Amine (e.g., 3,4-dimethoxyaniline) | Lewis or Brønsted Acid | γ-Amino Ester/Ketone |
| Donor-Acceptor Cyclopropane | 6-Amino-1,3-dimethyluracil | Scandium Triflate | Ring-opened adduct, cyclizes to pyrimidoazepines |
Sustainable and Green Chemistry Routes
The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The synthesis of this compound and its analogs can benefit significantly from these approaches.
Biocatalysis, as discussed in section 2.1.2, is a prime example of a green chemistry approach. The use of enzymes like lipases, transaminases, or nitroreductases allows reactions to be performed in water, at ambient temperature and pressure, and with high selectivity, thereby minimizing byproducts and energy consumption. researchgate.netnih.govmdpi.com
Another key aspect of green chemistry is the use of more environmentally benign catalytic systems. While palladium is highly effective, its cost and toxicity are concerns. Research into replacing precious metal catalysts with more abundant and less toxic alternatives, such as those based on copper or nickel, is ongoing. researchgate.netrsc.org For example, a CeO₂-supported Ni(0) nanoparticle catalyst has been reported for the acceptorless dehydrogenative aromatization of cyclohexanone derivatives, presenting a greener alternative to some traditional cross-coupling methods. researchgate.net
Furthermore, the implementation of continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. mdpi.com Flow reactors can improve heat and mass transfer, allow for the safe use of hazardous intermediates, and can be integrated with immobilized catalysts (like the nitroreductase mentioned earlier) for easy separation and reuse, aligning perfectly with the goals of sustainable synthesis. nih.gov The choice of solvents is also critical; replacing hazardous solvents with greener alternatives like ethanol, water, or even performing reactions under solvent-free conditions, significantly reduces the environmental impact of a synthetic process. mdpi.comnih.gov
Synthesis of 3,4-Dimethoxyanilines from Bio-Derived Feedstocks (e.g., Lignin (B12514952) Derivatives)
Lignin, an abundant and renewable biopolymer found in plant cell walls, represents a promising feedstock for the synthesis of aromatic compounds. researchgate.netnih.gov It is primarily composed of p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) subunits, respectively. nih.gov The conversion of lignin into valuable chemicals like 3,4-dimethoxyaniline, however, presents challenges due to its complex structure and the need for efficient cleavage of C-O linkages. liverpool.ac.uk
Recent research has focused on innovative methods to depolymerize lignin and convert its monomeric units into useful products. For instance, dihydroconiferyl alcohol, a major component of lignin hydrogenolysis oil, has been synthesized from eugenol (B1671780) via hydroboration-oxidation. researchgate.net Furthermore, strategies are being developed to introduce functionalities into lignin that facilitate its conversion. One such approach involves the incorporation of 3,4-dihydroxybenzoate (DHB) into the lignin polymer backbone, creating a "zip-lignin" that can be more easily deconstructed. nih.gov This method has been shown to reduce lignin content and improve the release of valuable chemical precursors. nih.gov
Additionally, chemical modifications of lignin, such as amination, can produce derivatives like lignin amine, which can be further utilized. mdpi.com The direct conversion of lignin model compounds and polymers into N-heterocyclic compounds, such as quinoxalines, has also been achieved through one-pot, transition-metal-free reactions, showcasing the potential for creating complex nitrogen-containing aromatics from this renewable resource. liverpool.ac.uk
Evaluation of Green Metrics in Synthetic Pathways
Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.net Several metrics have been developed to quantify the "greenness" of a synthesis, encouraging the design of more sustainable and efficient reactions. mdpi.comwiley-vch.deresearchgate.net
Key metrics include:
Atom Economy: Proposed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final desired product.
Environmental (E)-Factor: Developed by Roger Sheldon, the E-Factor measures the total mass of waste generated per kilogram of product. researchgate.net
Reaction Mass Efficiency (RME): This metric considers yield, stoichiometry, and atom economy, representing the percentage of the mass of reactants that ends up in the product. wiley-vch.de
Process Mass Intensity (PMI): A holistic metric that includes all materials used in a process (reactants, solvents, reagents, process aids) relative to the mass of the active pharmaceutical ingredient (API) produced. mdpi.com
Eco-Scale: A semi-quantitative tool that evaluates the greenness of a reaction by assigning penalty points for non-ideal conditions. mdpi.com
These metrics provide a framework for comparing different synthetic routes and identifying areas for improvement, such as reducing solvent use, minimizing waste, and utilizing renewable feedstocks. researchgate.netmdpi.comresearchgate.net For example, a comparison of different esterification routes for lignin demonstrated that a catalyst-free approach had a high atom economy and a low E-factor. rsc.org
Modular and Convergent Synthetic Strategies for Complex Derivatives
The synthesis of complex molecules often benefits from modular and convergent approaches, which involve the separate synthesis of key fragments followed by their assembly. This strategy allows for greater flexibility and efficiency in creating a library of related compounds.
Sequential Substitutions on Heterocyclic Scaffolds (e.g., Pyrimidines)
The this compound moiety can be introduced into heterocyclic systems, such as pyrimidines, through sequential substitution reactions. This modular approach allows for the systematic variation of substituents on the heterocyclic core, leading to the generation of diverse compound libraries for various applications. The specific reaction conditions and the nature of the leaving groups on the pyrimidine (B1678525) ring will dictate the success of these transformations.
Functionalization of Dimethoxyaniline Precursors
The functionalization of 3,4-dimethoxyaniline precursors is a key step in the synthesis of this compound and its analogs. sigmaaldrich.comtcichemicals.com Palladium-catalyzed C-N bond formation has emerged as a powerful method for the synthesis of N-arylcyclopropylamines. researchgate.net This one-step process, utilizing a palladium catalyst, a suitable ligand (like BINAP), and a base, allows for the direct amination of aryl bromides with cyclopropylamine, offering significant improvements over multi-step procedures. researchgate.net This method has been successfully applied to a variety of aryl bromides, yielding N-arylcyclopropylamines in good to excellent yields. researchgate.net
Further modifications of the aniline precursor can be achieved through various reactions. For instance, the synthesis of 4-chloro-2,5-dimethoxyaniline (B1194742) is accomplished by the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. google.com Additionally, procedures for preparing N-cyclopropyl-4-fluoroanilines have been developed, which are valuable intermediates for quinolone antibiotics. google.com The synthesis of poly(2,5-dimethoxyaniline) and other polyaniline derivatives highlights the potential for creating polymeric materials from these functionalized aniline precursors. acs.org
Chemical Reactivity and Transformation Mechanisms of N Cyclopropyl 3,4 Dimethoxyaniline Analogues
Reactivity of the Amine Nitrogen and Aryl Moiety
The reactivity of N-cyclopropyl-3,4-dimethoxyaniline is significantly influenced by the electronic properties of the amine nitrogen and the dimethoxy-substituted benzene (B151609) ring.
Nucleophilic Characteristics in Reaction Pathways
The amine nitrogen in this compound possesses a lone pair of electrons, rendering it a nucleophilic center. Nucleophiles are chemical species that donate an electron pair to form a chemical bond. wikipedia.orglibretexts.orgyoutube.com The nucleophilicity of the amine is a kinetic property that describes how quickly it can react with an electrophile. wikipedia.org The presence of the electron-donating methoxy (B1213986) groups on the aromatic ring further enhances the electron density on the nitrogen atom through resonance, thereby increasing its nucleophilicity compared to unsubstituted anilines. libretexts.org This heightened nucleophilicity allows the amine to participate in a variety of reactions, such as nucleophilic substitution and addition. wikipedia.org
The protonation state of the amine group dramatically affects its nucleophilicity. The neutral amine is significantly more nucleophilic than its protonated ammonium (B1175870) form. libretexts.org In acidic conditions, the amine nitrogen is protonated, which neutralizes its nucleophilic character.
The aryl moiety, enriched with electrons from the methoxy groups, can also exhibit nucleophilic character, particularly in electrophilic aromatic substitution reactions. However, the primary site of nucleophilic attack is typically the amine nitrogen due to its higher electron density and accessibility.
Oxidative Transformations of Dimethoxyaniline Derivatives
The electron-rich nature of the 3,4-dimethoxyaniline (B48930) core makes it susceptible to oxidation. nih.gov Oxidative coupling reactions, which form new bonds through an oxidative process, are a key transformation for aniline (B41778) derivatives. wikipedia.orgnih.gov These reactions often proceed via single-electron transfer (SET) mechanisms, where an electron is removed from the aniline to form a radical cation. acs.orgresearchgate.net The stability of this radical cation is influenced by the substituents on the aromatic ring.
In the context of N-cyclopropylaniline analogues, oxidation can lead to the formation of a nitrogen-centered radical cation. acs.orgnih.govresearchgate.net This intermediate is pivotal in subsequent transformations, including the ring-opening of the cyclopropyl (B3062369) group. acs.orgnih.govresearchgate.net The oxidation can be initiated by various methods, including chemical oxidants, electrochemical means, or photoredox catalysis. acs.orgnih.govchemistryviews.org The use of visible-light photoredox catalysts, such as ruthenium or iridium complexes, has emerged as a mild and efficient method for the oxidation of amines. nih.gov
Transformations Involving the Cyclopropyl Ring System
The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. This reactivity is a cornerstone of the synthetic utility of N-cyclopropylaniline derivatives.
Ring-Opening Processes in the Presence of Amine Nucleophiles
The ring-opening of cyclopropanes can be facilitated by various reagents and conditions. In the context of N-cyclopropylanilines, the ring-opening is often initiated by an oxidative event that forms a nitrogen radical cation. acs.orgnih.gov This radical cation can undergo a rapid and irreversible ring-opening to generate a distonic radical cation, where the radical and the charge are separated. acs.org This process is driven by the release of the approximately 28 kcal/mol of strain energy associated with the cyclopropane (B1198618) ring. acs.org
The resulting open-chain intermediate can then be trapped by nucleophiles. While the provided outline specifies amine nucleophiles, the general principle involves the addition of a nucleophile to one of the termini of the opened three-carbon unit. thieme-connect.comthieme-connect.com For instance, in the presence of an amine nucleophile, a new carbon-nitrogen bond can be formed, leading to the synthesis of functionalized acyclic amines. thieme-connect.com The regioselectivity of the nucleophilic attack can be influenced by the substitution pattern on the cyclopropane ring and the reaction conditions. thieme-connect.com
It is important to note that the direct nucleophilic attack of an amine on an unactivated cyclopropane is generally a difficult reaction and often requires harsh conditions or the presence of a Lewis acid to activate the cyclopropane. thieme-connect.com However, the oxidative initiation strategy provides a milder pathway for ring-opening and subsequent functionalization.
Asymmetric [3+2] Photocycloadditions of N-Cyclopropyl Arylamines
A significant transformation involving the cyclopropyl ring of N-aryl cyclopropylamines is their participation in [3+2] photocycloaddition reactions. nih.govrsc.orgnih.gov These reactions provide a powerful method for the construction of five-membered rings, which are common motifs in biologically active molecules. nih.govnih.gov
The reaction is typically initiated by visible-light-driven photoredox catalysis. nih.govnih.gov Upon photoexcitation, the catalyst oxidizes the N-cyclopropyl arylamine to its nitrogen radical cation. nih.gov This is followed by the characteristic ring-opening of the cyclopropyl group to form a β-carbon radical iminium ion intermediate. nih.gov This three-atom component then undergoes a cycloaddition with an olefin (a two-atom component) to form a five-membered ring. nih.gov
| Olefin | Product Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|
| Monosubstituted Acrylates | Good | - |
| Methyl Methacrylate | Quantitative | Modest |
| Trisubstituted Olefin | 57 | 9:1 |
| Methyl Vinyl Ketone | 57 | - |
| Dimethyl Maleate | 79 | Converged to same mixture of diastereomers |
| Dimethyl Fumarate | 75 | Converged to same mixture of diastereomers |
| Cyclohexenone | 31 | Major endo product |
| N-Phenylmaleimide | 75 | Major endo product |
The development of asymmetric versions of this reaction, using chiral catalysts, allows for the synthesis of enantioenriched cyclopentylamines with high yields and stereoselectivity. nih.govrsc.orgnih.gov These methods are highly atom-economical as all atoms of the reactants are incorporated into the final product. nih.govrsc.org The reaction tolerates a wide variety of functional groups on both the N-cyclopropyl arylamine and the olefin partner. nih.gov
Catalytic Activation and Directed Transformations
The reactivity of this compound analogues can be precisely controlled and directed through the use of catalysts. Catalytic activation can enhance the inherent reactivity of the molecule or enable entirely new reaction pathways.
Transition metal catalysts, such as those based on rhodium, palladium, and nickel, are widely used to activate C-H and C-C bonds. unirioja.esresearchgate.netnih.gov In the context of N-cyclopropylanilines, catalytic activation can facilitate the cleavage of the cyclopropane ring. nih.gov For example, a rhodium catalyst in combination with specific ligands can activate the C-C bonds of the cyclopropane. nih.gov
Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for activating cyclopropanes. nih.gov For instance, the in-situ formation of an enamine from a cyclopropyl-containing aldehyde can activate the cyclopropane ring for further reactions. nih.gov
Furthermore, catalytic systems can be designed to direct the transformations of N-cyclopropylaniline analogues with high chemo-, regio-, and stereoselectivity. In the asymmetric [3+2] photocycloadditions mentioned previously, a chiral hydrogen-bonding catalyst works in concert with a photoredox catalyst to control the enantioselectivity of the reaction. nih.govrsc.org The chiral catalyst interacts with one of the reactants, creating a chiral environment that influences the approach of the other reactant, leading to the preferential formation of one enantiomer of the product. nih.govrsc.org
The choice of catalyst and reaction conditions can therefore be used to steer the reactivity of this compound analogues towards a desired outcome, whether it be ring-opening, cycloaddition, or other functionalization reactions.
Transition Metal-Catalyzed C-N Bond Activation Reactions
Transition metal catalysis provides a powerful tool for the activation and functionalization of the C-N bond in N-cyclopropylaniline derivatives. The strain energy of the cyclopropyl ring makes it susceptible to ring-opening reactions, which can be harnessed by various transition metals to forge new chemical bonds. nih.gov
One notable application is in cycloaddition reactions. For instance, Rh(I) catalysts have been employed in hetero-[5+2] cycloadditions of cyclopropyl imines with alkynes to synthesize dihydroazepines. nih.gov Although not directly involving this compound, this highlights the potential for its derivatives to participate in similar transformations. The mechanism often involves the coordination of the transition metal to the cyclopropylamine (B47189), followed by oxidative addition and ring-opening to form a metallacyclic intermediate. This intermediate can then react with a coupling partner to afford the final product.
The cleavage of the C-N bond in anilines can also be achieved using ruthenium complexes. nih.gov While the specific substrate was not an N-cyclopropyl derivative, the study demonstrates the feasibility of oxidative C-N bond cleavage, a process that could potentially be applied to this compound analogues. nih.gov Furthermore, copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has been demonstrated, indicating the reversibility of the C-N bond formation under certain conditions. rsc.org
The following table summarizes key findings in transition metal-catalyzed reactions of related cyclopropylamine systems.
| Catalyst System | Reactants | Product Type | Key Transformation |
| Rh(I) | Cyclopropyl imines, Alkynes | Dihydroazepines | Hetero-[5+2] Cycloaddition nih.gov |
| (salen)ruthenium(VI) nitrido complex | Anilines | - | Oxidative C-N Bond Cleavage nih.gov |
| Cu(OAc)₂, 2,2′-bipyridine | Anilines, Cyclopropylboronic acid | N-Cyclopropylanilines | N-Cyclopropylation rsc.org |
Organocatalysis in Stereoselective Processes (e.g., Chiral Hydrogen-Bonding Catalysis)
Organocatalysis has emerged as a powerful strategy for achieving stereoselectivity in organic synthesis. masterorganicchemistry.com In the context of aniline derivatives, chiral phosphoric acids (CPAs) have been utilized as effective hydrogen-bond donors to control the enantioselectivity of various transformations. acs.org
For example, CPAs have been successfully employed in the enantioselective para-addition of anilines to cyclic thioimidates. acs.org The proposed mechanism involves the activation of the aniline derivative through hydrogen bonding between the P=O moiety of the CPA and the N-H bond of the aniline. acs.org This interaction, potentially enhanced by π-π stacking, directs the nucleophilic attack of the aniline onto the electrophile in a stereocontrolled manner. acs.org
While direct examples involving this compound are not prevalent in the literature, the principles of chiral hydrogen-bond catalysis are broadly applicable to aniline derivatives. acs.orgrsc.orgnih.gov The presence of the N-H bond in N-cyclopropylanilines makes them suitable candidates for activation by chiral hydrogen-bond donor catalysts. The steric and electronic properties of the cyclopropyl group could influence the reactivity and stereoselectivity of such reactions.
The table below outlines a relevant example of organocatalysis with aniline derivatives.
| Catalyst | Reactants | Product Type | Key Mechanistic Feature |
| Chiral Phosphoric Acid (CPA) | Anilines, Cyclic Thioimidates | Chiral N,S-Acetal-containing compounds | Hydrogen-bonding activation of the aniline N-H bond acs.org |
Radical Processes in Synthetic Strategies
Radical intermediates offer unique pathways for the construction of complex molecular architectures. The generation of nitrogen-centered radicals from aniline derivatives has been a subject of significant research, leading to the development of novel synthetic methodologies. nih.govrsc.orgacs.org
Generation and Reactivity of Radical Intermediates
N-cyclopropylanilines are excellent precursors for generating radical cations. Upon single-electron transfer (SET) oxidation, the nitrogen atom becomes electron-deficient, triggering the irreversible ring-opening of the strained cyclopropyl group. researchgate.netresearchgate.net This process results in the formation of a distonic radical cation, where the radical and cationic centers are separated. acs.org
The generation of these radical intermediates can be achieved through various methods, including photoredox catalysis and chemical oxidation. nih.govacs.orgnih.gov The resulting radical cations are highly reactive and can participate in a range of transformations, including cycloadditions and C-H functionalization reactions. acs.orgnih.gov For example, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the specific cleavage of the cyclopropyl group, supporting a mechanism that proceeds through an amine radical cation. researchgate.net
The reactivity of the generated radical intermediates is influenced by the substitution pattern on both the aniline ring and the cyclopropyl group. acs.org These intermediates can undergo intermolecular addition to olefins, leading to the formation of new carbon-carbon bonds. acs.org
The following table summarizes different methods for generating radical intermediates from aniline derivatives and their subsequent reactivity.
| Precursor | Method of Generation | Radical Intermediate | Subsequent Reactivity |
| N-Cyclopropylanilines | Single-Electron Transfer (SET) Oxidation | Distonic Radical Cation | Cycloadditions, C-H Functionalization researchgate.netacs.org |
| N-Cyclopropyl-N-alkylanilines | Reaction with Nitrous Acid | Amine Radical Cation | Cyclopropyl Ring Opening researchgate.net |
| N-Sulfonyl Cyclopropylamines | Photoredox Catalysis | Nitrogen-centered Radical | [3+2] Cycloaddition with Olefins acs.org |
Photoinduced Electron Transfer (PeT) in Related Systems
Photoinduced electron transfer (PeT) is a powerful tool for initiating radical reactions under mild conditions. psu.edu In the context of aniline derivatives, photoexcited species can act as electron acceptors, leading to the formation of aniline radical cations. psu.edursc.org
Studies on N-cyclopropylanilines have shown that they are particularly susceptible to single-electron oxidation by excited triplet-state photosensitizers. researchgate.net This process is highly efficient and leads to the formation of the corresponding radical cation, which then undergoes rapid and irreversible ring-opening of the cyclopropyl group. researchgate.net The rate constants for these PeT reactions are often near diffusion-controlled. researchgate.net
Interestingly, formal [3+2] cycloadditions of N-aryl cyclopropylamines with electron-poor olefins can be achieved through photoirradiation even in the absence of a photocatalyst. chemrxiv.org This suggests that the photoexcitation of the N-cyclopropylaniline itself can trigger the initial single electron transfer event, leading to the formation of the reactive radical intermediates. chemrxiv.org The reaction proceeds through a SET pathway, as evidenced by the loss of stereochemistry in the olefin partner. chemrxiv.org
The table below highlights key aspects of photoinduced electron transfer involving N-cyclopropylaniline analogues.
| System | Excitation Method | Key Process | Outcome |
| N-Cyclopropylanilines and Photosensitizers | Triplet-state Photosensitization | Single-Electron Transfer | Formation of Ring-Opened Radical Cations researchgate.net |
| N-Aryl Cyclopropylamines and Electron-Poor Olefins | Direct Photoirradiation (365 nm) | Photoinduced Single-Electron Transfer | [3+2] Cycloaddition chemrxiv.org |
Computational and Mechanistic Investigations of N Cyclopropyl 3,4 Dimethoxyaniline Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the behavior of N-cyclopropyl-3,4-dimethoxyaniline at a molecular level. These computational methods allow for the detailed examination of reaction pathways and electronic structures that are often difficult to probe through experimental means alone.
DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of energy barriers for transition states. libretexts.org For reactions involving N-cyclopropylanilines, a key mechanistic feature is the spontaneous and irreversible ring-opening of the cyclopropyl (B3062369) group that occurs after an initial single-electron oxidation. researchgate.net DFT studies can model this process, identifying the transition state associated with the ring-opening of the resulting radical cation.
Computational methods like the Nudged Elastic Band (NEB) are employed to find the minimum energy path between a reactant and a product, pinpointing the highest energy point as the transition state. libretexts.orgyoutube.com This is crucial for understanding reaction feasibility and kinetics. For instance, in related C-N cross-coupling reactions, DFT has been used to compare different mechanistic pathways, such as those involving a fully coordinated phosphine (B1218219) ligand versus pathways where one arm of the ligand is released. nih.gov Such analyses provide a complete, proposed reaction mechanism. nih.gov The study of phosphine-catalyzed ring-opening of cyclopropyl ketones, an analogous system, shows that DFT can effectively distinguish between multiple possible pathways to identify the most favorable one. rsc.org
| Reaction Step | Reactant Complex | Transition State (TS) | Product | ΔE (kcal/mol) |
| Oxidative Addition | Pd(0)L₂ + Ar-X | [L₂Pd(Ar)(X)]‡ | Ar-Pd(II)L₂-X | 10-15 |
| Amine Coordination | Ar-Pd(II)L₂-X + R-NH₂ | [Ar-Pd(II)L₂(R-NH₂)-X] | [Ar-Pd(II)L₂(R-NH₂)-X] | -5 |
| Reductive Elimination | [Ar-Pd(II)L₂(R-NH)-X] | [Ar---(NHR)---Pd(II)L₂]‡ | Ar-NHR + Pd(0)L₂ | 20-25 |
Table 1: Hypothetical DFT-calculated energy barriers for key steps in a generic Pd-catalyzed C-N coupling reaction, illustrating the type of data obtained from transition state calculations. Actual values would be specific to the this compound system.
DFT calculations provide valuable information about the electronic structure of molecules, which in turn predicts their reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frequently calculated. nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. For N-cyclopropylanilines, which are susceptible to oxidation, the HOMO energy is particularly important as it relates to the ease of electron donation. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another product of DFT analysis, visualizing the electron density distribution and highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. acs.org In substituted anilines, the electron-donating or -withdrawing nature of substituents significantly alters the electronic properties and, consequently, the reactivity profile. acs.org The methoxy (B1213986) groups at the 3 and 4 positions of this compound, for example, are electron-donating, which would be expected to increase the electron density on the aromatic ring and the nitrogen atom, influencing its reactivity in processes like electrophilic substitution or oxidation.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Aniline (B41778) | -5.12 | -0.15 | 4.97 | 1.53 |
| This compound | -4.85 | -0.08 | 4.77 | 2.85 |
| p-Nitroaniline | -6.20 | -1.95 | 4.25 | 6.29 |
Table 2: Representative DFT-calculated electronic properties for this compound compared to aniline and p-nitroaniline. The higher HOMO energy and smaller energy gap compared to aniline suggest increased reactivity and ease of oxidation.
The three-dimensional structure, or conformation, of a molecule can significantly impact its reactivity. DFT methods are used to perform conformational analyses to identify the most stable geometries (conformers) and the energy barriers between them. elsevierpure.com For substituted N-cyclopropylanilines, the orientation of the cyclopropyl group relative to the plane of the aniline ring is of key interest.
The presence of substituents, such as the methoxy groups in this compound, introduces both steric and electronic effects that influence the preferred conformation. nih.govrsc.org These substituents can favor or disfavor specific orientations through steric hindrance or electronic interactions. A DFT study on halosubstituted anilines, for instance, predicted that the compounds exist in a near-planar pyramidal form and that the barrier to inversion of the amino group is sensitive to the number and position of substituents. researchgate.net A similar analysis for this compound would reveal the lowest-energy arrangement of its functional groups, which is crucial for understanding how it interacts with other reactants and catalysts.
Experimental Mechanistic Elucidation
While computational studies provide theoretical models, experimental techniques are essential for validating these models and providing real-world data on reaction dynamics.
Kinetic studies are fundamental to understanding reaction mechanisms, as they quantify the rate at which a reaction proceeds and how that rate depends on reactant concentrations. upi.edu A common approach is the method of initial rates, where the reaction rate is measured over a short period for various initial reactant concentrations to determine the reaction order with respect to each component. libretexts.org
For reactions involving N-cyclopropylanilines, such as their oxidation by photosensitizers, kinetic analysis often involves monitoring the disappearance of the CPA probe over time. acs.org By plotting the natural logarithm of the CPA concentration versus time, a pseudo-first-order rate constant (k_obs) can be determined from the slope of the resulting linear regression. researchgate.netacs.org From this, the bimolecular reaction rate constant (k) can be calculated, providing a quantitative measure of the compound's reactivity under specific conditions. acs.org This experimental data is crucial for building and validating kinetic models of the reaction process. researchgate.net
| Trial | [this compound] (M) | [Oxidant] (M) | Initial Rate (M/s) |
| 1 | 0.01 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.01 | 0.2 | 2.4 x 10⁻⁵ |
Table 3: Example kinetic data for a hypothetical reaction involving this compound. The data indicates the reaction is first-order with respect to both the aniline and the oxidant.
The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms by determining if a particular C-H bond (or N-H, O-H, etc.) is broken in the rate-determining step of a reaction. chem-station.com This is achieved by replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), and comparing the reaction rates of the deuterated and non-deuterated compounds. researchgate.net If the bond to this atom is cleaved during the rate-limiting step, the reaction with the deuterated compound will be significantly slower, resulting in a KIE (kH/kD) value greater than 1. researchgate.net
In the context of this compound, a deuterium labeling study could be performed to investigate mechanisms of C-N bond activation or cleavage. For example, in a reaction where the N-H proton is transferred, replacing it with deuterium would reveal its involvement in the rate-determining step. researchgate.net If a reaction involving cleavage of the cyclopropyl group were being studied, specific C-H bonds on the cyclopropyl ring could be deuterated. Observing a significant KIE would provide strong evidence that the breaking of that specific C-H bond is kinetically important. nih.gov This technique provides detailed mechanistic insights that are highly complementary to computational findings. nih.gov
| Reactant | Rate Constant (k) (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| This compound | 1.5 x 10⁻³ | 4.2 |
| N-cyclopropyl-d₅-3,4-dimethoxyaniline | 3.6 x 10⁻⁴ |
Table 4: Hypothetical results from a KIE experiment where the cyclopropyl C-H bonds are deuterated. A KIE value of 4.2 would strongly suggest that a C-H bond on the cyclopropyl ring is broken in the rate-determining step of the reaction.
Spectroscopic Investigations of Reaction Intermediates
The elucidation of reaction mechanisms involving this compound often relies on the spectroscopic detection and characterization of transient intermediates. Due to the high reactivity of these species, techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are invaluable, although direct observation can be challenging.
In reactions initiated by single-electron transfer (SET), the formation of a radical cation intermediate derived from this compound is a key mechanistic step. Studies on analogous N-aryl cyclopropylamines in photochemical cycloadditions have provided indirect evidence for such intermediates. For instance, in the photochemical [3+2] cycloaddition of N-aryl cyclopropylamines with olefins, the reaction is proposed to proceed through an SET process. chemrxiv.org The initial excitation of the aniline derivative leads to the formation of a radical cation on the amine and a radical anion on the olefin. While direct spectroscopic observation of the this compound radical cation is not extensively documented in the literature, its formation is inferred from the reaction outcomes. chemrxiv.org
The subsequent fate of this radical intermediate, typically a rapid ring-opening of the cyclopropyl group, is often too fast for conventional spectroscopic analysis at room temperature. Low-temperature NMR or EPR studies could potentially allow for the direct observation of these transient species.
Furthermore, the analysis of the final products by ¹H and ¹³C NMR spectroscopy provides crucial insights into the reaction pathway. For example, in cycloaddition reactions, the stereochemistry of the resulting cyclopentane (B165970) derivatives can indicate whether the reaction proceeds through a concerted or a stepwise mechanism. The observation of a mixture of diastereomers from reactions starting with either pure E or Z olefins would strongly support a stepwise mechanism involving a flexible, open-chain intermediate resulting from the cleavage of the cyclopropyl ring. chemrxiv.org
Structure-Reactivity Relationship Studies
Influence of Substituent Effects on Reaction Efficiency and Selectivity
The electronic properties of the substituents on the aniline ring play a critical role in modulating the reactivity and selectivity of reactions involving this compound. The two methoxy groups at the 3- and 4-positions are particularly influential due to their strong electron-donating nature.
The methoxy groups increase the electron density on the aromatic ring and the nitrogen atom, which has several consequences for reaction efficiency. In processes initiated by oxidation or SET, the electron-rich nature of the this compound facilitates the removal of an electron, thereby lowering the oxidation potential and accelerating the rate of the initial SET step. chemrxiv.orgnih.gov This enhanced reactivity is beneficial in various transformations, including cycloaddition and coupling reactions.
Research on other N-aryl cyclopropylamines has demonstrated that electron-donating groups on the aryl ring generally lead to higher reaction yields in photochemical cycloadditions. chemrxiv.org For example, methoxy-substituted N-cyclopropyl anilines have been shown to be more reactive than their unsubstituted or electron-deficient counterparts. chemrxiv.org This is attributed to the stabilization of the resulting radical cation intermediate by the electron-donating groups.
The position of the methoxy groups also has a significant impact. In the case of this compound, the 4-methoxy group is particularly effective at stabilizing a positive charge on the nitrogen through resonance. The 3-methoxy group further enhances the electron density of the ring. This substitution pattern is often associated with high reactivity in electrophilic aromatic substitution and oxidative coupling reactions. Studies on the effect of methoxy group positioning in other contexts have shown that it can significantly influence biological properties and reaction kinetics, underscoring the importance of the specific substitution pattern. nih.govmdpi.com
The table below summarizes the expected influence of the 3,4-dimethoxy substituents on the reactivity of this compound in different reaction types, based on established electronic effects.
| Reaction Type | Expected Influence of 3,4-Dimethoxy Groups | Rationale |
| Oxidative Coupling | Enhanced Reactivity | Lower oxidation potential, stabilization of radical cation intermediate. |
| Electrophilic Aromatic Substitution | Enhanced Reactivity and Regiocontrol | Activation of the aromatic ring, directing electrophilic attack. |
| [3+2] Cycloaddition (Photochemical) | Increased Reaction Efficiency | Facilitates the initial Single Electron Transfer (SET) step. chemrxiv.org |
Stereochemical Control in Asymmetric Transformations
Achieving high levels of stereochemical control in reactions involving this compound is a significant challenge, particularly in asymmetric transformations where new chiral centers are created. The stereochemical outcome of these reactions is influenced by the nature of the catalyst, the reaction conditions, and the structure of the substrate itself.
In the context of [3+2] cycloaddition reactions, where this compound could act as a three-carbon synthon, controlling the stereochemistry of the newly formed cyclopentane ring is of paramount importance. If the reaction proceeds through a stepwise mechanism involving a ring-opened intermediate, the stereochemical information from the starting materials may be lost, leading to a mixture of diastereomers. chemrxiv.org
For instance, in the photochemical cycloaddition of N-aryl cyclopropylamines with substituted olefins, modest diastereoselectivity has been observed. chemrxiv.org The use of chiral catalysts or auxiliaries would be necessary to induce enantioselectivity in such transformations. The development of asymmetric catalytic systems that can effectively control the stereochemistry of reactions involving this compound is an active area of research.
Potential strategies for achieving stereochemical control include:
Chiral Lewis Acid Catalysis: A chiral Lewis acid could coordinate to the substrate or the reaction partner, creating a chiral environment that directs the approach of the reactants.
Asymmetric Counterion-Directed Catalysis: In reactions involving charged intermediates, a chiral counterion could be employed to influence the stereochemical outcome.
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the this compound substrate could provide effective stereocontrol, although this would require additional synthetic steps for attachment and removal.
The table below outlines some potential asymmetric transformations involving this compound and the key challenges in achieving stereochemical control.
| Asymmetric Transformation | Key Stereochemical Challenge | Potential Approach for Control |
| Asymmetric [3+2] Cycloaddition | Controlling both diastereoselectivity and enantioselectivity in the formation of the cyclopentane ring. | Chiral photocatalysts or co-catalysts. |
| Enantioselective C-H Functionalization | Achieving high enantioselectivity in the functionalization of a specific C-H bond. | Directed metalation with a chiral ligand. |
| Asymmetric Oxidative Coupling | Controlling the stereochemistry of the newly formed C-C or C-N bond. | Use of chiral oxidants or catalytic systems with chiral ligands. |
Emerging Avenues and Future Research Perspectives for N Cyclopropyl 3,4 Dimethoxyaniline Chemistry
Development of Innovative and Highly Efficient Synthetic Routes
The synthesis of N-arylcyclopropylamines, including N-cyclopropyl-3,4-dimethoxyaniline, has evolved significantly from multi-step procedures to more efficient, single-step catalytic methods. researchgate.net Future research will likely focus on refining these processes to enhance yield, reduce environmental impact, and broaden substrate scope. Key areas of development include the advancement of metal-catalyzed cross-coupling reactions.
Modern synthetic strategies that represent the frontier of this field include:
Palladium-Catalyzed Buchwald-Hartwig Amination : This has been successfully used for the N-arylation of cyclopropylamine (B47189) with various aryl bromides, achieving yields from 43% to 99%. researchgate.net
Copper-Promoted N-cyclopropylation : This method utilizes cyclopropylboronic acid to N-cyclopropylate anilines and other amines. The reaction proceeds in the presence of a copper(II) acetate catalyst and a bipyridine ligand under an air atmosphere, providing good to excellent yields. nih.gov
Nickel-Catalyzed C-N Cross-Coupling : Recent advances have demonstrated that nickel complexes can effectively catalyze the coupling of cyclopropylamine with (hetero)aryl halides at room temperature. researchgate.net This approach expands the toolkit available for these transformations, sometimes proving more effective than palladium or copper catalysts, especially for electron-rich aryl chlorides. researchgate.net
Beyond traditional cross-coupling, research into novel methods for constructing the cyclopropylamine moiety itself continues. While classical methods like the Curtius rearrangement and Simmons-Smith reactions are established, newer techniques such as the Kulinkovich reaction applied to nitriles offer more direct pathways. acs.orgorganic-chemistry.orgnih.gov For instance, a one-step synthesis of primary cyclopropylamines from nitriles has been developed using a cooperative Ti(II)- and Lewis acid-mediated coupling with Grignard reagents. organic-chemistry.orgrsc.org
| Catalytic System | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Palladium (e.g., Pd₂(dba)₃/BINAP) | Aryl Halide + Cyclopropylamine | Broad scope for aryl bromides; one-step process. | researchgate.net |
| Copper (e.g., Cu(OAc)₂) | Aniline (B41778) + Cyclopropylboronic Acid | Utilizes readily available boronic acid; operates under air. | nih.gov |
| Nickel (e.g., (L)NiCl(o-tolyl)) | Aryl Halide + Cyclopropylamine | Effective at room temperature; good for challenging substrates. | researchgate.net |
Future work will likely target the development of even milder conditions, the use of more earth-abundant metal catalysts like iron, and asymmetric variants to produce chiral N-cyclopropylanilines. chemistryviews.org
Exploration of Unprecedented Reactivity Patterns and Enhanced Selectivities
The true potential of this compound lies in the unique reactivity of the cyclopropyl (B3062369) ring. The inherent ring strain (approximately 28 kcal/mol) makes it susceptible to ring-opening reactions, a property that has been harnessed in novel cycloaddition pathways. acs.org
A significant area of recent discovery is the visible-light-mediated photoredox catalysis involving N-aryl cyclopropylamines. nih.govchemrxiv.org In these reactions, a photocatalyst initiates a single-electron transfer (SET) from the nitrogen atom of the cyclopropylamine. chemrxiv.org This oxidation generates a nitrogen-centered radical cation, which triggers the irreversible, strain-releasing cleavage of the cyclopropyl ring to form an iminium distonic radical cation intermediate. acs.orgnih.gov This intermediate can then engage with various coupling partners.
One of the most promising transformations is the formal [3+2] cycloaddition with electron-deficient olefins. nih.govacs.org This reaction constructs highly functionalized cyclopentane (B165970) rings, which are valuable building blocks for more complex molecules. nih.gov Key findings in this area include:
High Regio- and Diastereoselectivity : These cycloadditions often proceed with excellent control over the orientation of the reacting partners and the resulting stereochemistry. nih.govacs.org
Broad Substrate Scope : The methodology tolerates a wide variety of functional groups on both the cyclopropylamine and the olefin partner. nih.gov
Catalyst-Free Variants : In some cases, the cycloaddition can be initiated by direct photoexcitation of the N-aryl cyclopropylamine without an external photocatalyst, simplifying the reaction setup. chemrxiv.org
The resulting cyclopentane derivatives can be further elaborated. For example, a product from a [3+2] cycloaddition was converted into a fused indoline structure in 89% yield via a subsequent Buchwald-Hartwig amination. nih.gov
| Cyclopropylamine Substrate | Olefin Partner | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| N-Aryl Cyclopropylamines | Electron-Deficient Olefins | Visible-Light Photocatalysis | Forms functionalized cyclopentanes with high regiocontrol. | nih.gov |
| N-Aryl Cyclopropylamines | α,β-Unsaturated Carbonyls | Photochemical (Catalyst-Free) | Proceeds via Single Electron Transfer (SET) initiated by direct excitation. | chemrxiv.org |
| N-Sulfonyl Cyclopropylamines | Electron-Deficient Olefins | Visible-Light Photocatalysis | Highly diastereoselective construction of trans-cyclopentanes. | acs.org |
| N-Aryl Cyclopropylamines | Electron-Rich Olefins | Asymmetric Photocatalysis | Enables asymmetric synthesis of cyclopentanes using a chiral H-bonding catalyst. | rsc.org |
Future research is aimed at expanding the scope of these cycloadditions to include [4+2] and other reaction manifolds, as well as developing enantioselective versions to access chiral products. chemrxiv.orgrsc.org
Application of Advanced Computational Methodologies for Rational Design
Advanced computational methods, particularly Density Functional Theory (DFT), are poised to play a crucial role in rationally designing new synthetic routes and applications for this compound. While specific computational studies on this exact molecule are not yet prevalent, the principles derived from related N-cyclopropylanilines (CPAs) provide a clear roadmap.
Computational chemistry can provide deep mechanistic insights into the key reactivity patterns of this compound. For example, in the context of the photoredox-catalyzed cycloadditions, DFT can be used to:
Calculate Oxidation Potentials : The ease of the initial single-electron transfer is critical. Computational models can predict the SET oxidation potential of various substituted N-cyclopropylanilines. It is known that electron-donating groups (like the two methoxy (B1213986) groups in the target molecule) lower the oxidation potential, making the molecule more susceptible to oxidation. acs.org
Model Radical Cation Intermediates : The structure and stability of the nitrogen radical cation and the subsequent ring-opened distonic radical cation can be modeled. This helps to understand the kinetics and thermodynamics of the crucial ring-opening step. For instance, calculations can quantify the strain energy release that drives the reaction forward. acs.org
Elucidate Reaction Pathways and Selectivity : By mapping the potential energy surface of the cycloaddition reaction, computational methods can help rationalize the observed regio- and diastereoselectivity. Transition state modeling can identify the key interactions that favor one stereochemical outcome over another, aiding in the design of more selective catalysts and chiral auxiliaries. rsc.org
Furthermore, computational screening can accelerate the discovery of new functional molecules. By calculating the electronic properties (e.g., HOMO/LUMO levels, absorption spectra) of virtual libraries of derivatives of this compound, researchers can identify promising candidates for applications in materials science before committing to their synthesis.
Integration into Novel Materials Science and Functional Molecule Design
The unique combination of an electron-rich aromatic system and a reactive cyclopropyl handle makes this compound an attractive building block for novel functional molecules and materials.
One demonstrated application is its use as a molecular probe. The irreversible ring-opening of N-cyclopropylanilines upon single-electron oxidation makes them excellent probes for studying oxidative processes. acs.orgresearchgate.net Researchers have synthesized a set of N-cyclopropylaniline analogs to probe the oxidative properties of triplet-state photosensitizers and chromophoric dissolved organic matter (CDOM) in aqueous environments. acs.orgresearchgate.net The rapid and irreversible nature of the ring-opening prevents back electron transfer, providing a more accurate measure of oxidation rates compared to other probes. acs.org The bimolecular rate constants for oxidation are near the diffusion-controlled limit (on the order of 10⁹ M⁻¹ s⁻¹), and the resulting radical cations have short lifetimes (140–580 ns), making these compounds highly effective for time-resolved studies. acs.orgresearchgate.net
Looking forward, the integration of the this compound moiety into larger molecular architectures holds significant promise for materials science.
Organic Electronics : Aromatic amines are a common component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells, often serving as hole-transporting materials. The 3,4-dimethoxy substitution pattern provides strong electron-donating character, which can be used to tune the HOMO energy level of a material. The cyclopropyl group could serve as a reactive handle for polymerization or for grafting the molecule onto surfaces.
Polymer Chemistry : The ring-opening reactivity could be harnessed to design novel polymerization mechanisms, such as ring-opening metathesis polymerization (ROMP) or cationic ring-opening polymerization, to create polymers with unique architectures and properties.
Pharmaceutical and Agrochemical Synthesis : The cyclopentane and fused heterocyclic structures generated from the cycloaddition reactions are prevalent motifs in biologically active compounds. nih.gov Therefore, this compound serves as a versatile starting material for the synthesis of complex molecular scaffolds for drug discovery.
The continued exploration of this compound's synthesis and reactivity will undoubtedly open new doors in the rational design of molecules with tailored functions for a wide array of scientific and technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
